![molecular formula C20H16ClN3O2 B3484401 N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3484401.png)
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as BCPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPAA is a member of the acrylamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide exhibits several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. However, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide also exhibits some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be used as a building block for the synthesis of functional materials with potential applications in various fields, including catalysis, gas storage, and drug delivery.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit promising anticancer activity by inducing apoptosis in cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species that destroy cancer cells.
In materials science, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-24-13-14(12-22-24)7-10-19(25)23-18-9-8-16(21)11-17(18)20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOUKMUIXGFCL-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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